Nb-001

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

Properties

IUPAC Name |

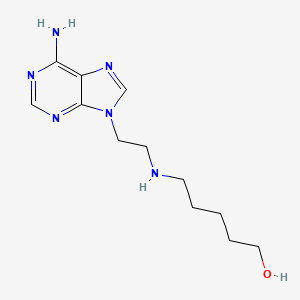

5-[2-(6-aminopurin-9-yl)ethylamino]pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N6O/c13-11-10-12(16-8-15-11)18(9-17-10)6-5-14-4-2-1-3-7-19/h8-9,14,19H,1-7H2,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPTTZZCRDVGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCNCCCCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384648 | |

| Record name | 5-{[2-(6-Amino-9H-purin-9-yl)ethyl]amino}pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686301-48-4 | |

| Record name | NB-001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686301484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NB-001 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12716 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-{[2-(6-Amino-9H-purin-9-yl)ethyl]amino}pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 686301-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NB-001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J89QT81NBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Fasoracetam (Nb-001): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fasoracetam (B1672071) (also known as Nb-001, NFC-1, and NS-105) is a nootropic compound belonging to the racetam family, distinguished by its unique and complex mechanism of action that extends beyond the typical effects of this class.[1][2] Initially investigated for vascular dementia, its development was later redirected towards neuropsychiatric and neurodevelopmental disorders, most notably Attention-Deficit/Hyperactivity Disorder (ADHD), particularly in individuals with specific genetic variations in the glutamatergic system.[3][4][5] This guide provides an in-depth exploration of the molecular pathways and systems modulated by fasoracetam, supported by available quantitative data and detailed experimental methodologies.

Core Pharmacological Profile: A Tripartite Action on Major Neurotransmitter Systems

Fasoracetam's primary pharmacological effects can be categorized into three main areas: modulation of the glutamatergic system, upregulation of the GABAergic system, and enhancement of cholinergic activity.[6][7][8] Unlike traditional stimulants used for ADHD that primarily target dopamine (B1211576) and norepinephrine (B1679862) pathways, fasoracetam offers a novel approach by restoring balance to key neurotransmitter systems.[1]

Modulation of the Glutamatergic System via Metabotropic Glutamate (B1630785) Receptors (mGluRs)

The cornerstone of fasoracetam's mechanism is its function as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs).[9][10] These G-protein coupled receptors are crucial for modulating synaptic plasticity and neuronal excitability.[1][10] Fasoracetam has been shown to interact with all three groups of mGluRs, leading to a complex and nuanced regulation of the glutamate system.[2]

-

Group I mGluRs (mGluR1 and mGluR5): Fasoracetam's facilitatory actions are dependent on this group.[2][6]

-

Group II (mGluR2 and mGluR3) and Group III (mGluR4/6/7/8) mGluRs: The compound's inhibitory effects on adenylyl cyclase activity are mediated through these groups.[1][2] This action is particularly significant as it inhibits the formation of cyclic AMP (cAMP), a key second messenger.[1][9] Preclinical studies have demonstrated that fasoracetam can inhibit forskolin-stimulated cAMP formation at concentrations as low as 10⁻⁸ M via pertussis toxin-sensitive Gi/Go proteins.[9]

This modulation of mGluRs is especially relevant for certain ADHD patient populations who have mutations in genes related to the mGluR network.[3][4] By restoring glutamatergic homeostasis, fasoracetam may alleviate ADHD symptoms in these genetically-defined individuals.[1][5]

dot

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. muscleandbrawn.com [muscleandbrawn.com]

- 4. benchchem.com [benchchem.com]

- 5. Fasoracetam in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Fasoracetam used for? [synapse.patsnap.com]

- 7. Fasoracetam: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]

- 8. nbinno.com [nbinno.com]

- 9. grokipedia.com [grokipedia.com]

- 10. benchchem.com [benchchem.com]

The Discovery and Development of Nb-001 (Fasoracetam) for Neuropsychiatric Symptoms in 22q11.2 Deletion Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nb-001 (fasoracetam) is a novel therapeutic candidate under development by Nobias Therapeutics for the treatment of neuropsychiatric symptoms associated with 22q11.2 deletion syndrome (22q11DS) in children. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound. Leveraging an artificial intelligence (AI)-driven approach to analyze genomic and clinical datasets, Nobias Therapeutics identified fasoracetam (B1672071), a modulator of metabotropic glutamate (B1630785) receptors (mGluRs), as a potential treatment for the glutamatergic dysregulation hypothesized in 22q11DS. Preclinical evidence suggests that fasoracetam acts as a positive allosteric modulator of mGluRs and upregulates GABA-B receptors, offering a multi-modal approach to restoring synaptic homeostasis. A recently completed Phase 2 clinical trial (NCT05290493) has demonstrated a favorable safety and tolerability profile for this compound in the target pediatric population, with encouraging trends in efficacy. This document details the available preclinical data, the full protocol of the Phase 2 trial, and the quantitative outcomes, providing a foundational resource for the scientific and drug development community.

Introduction: The Unmet Need in 22q11.2 Deletion Syndrome

Discovery of this compound: An AI-Guided Approach

Mechanism of Action

This compound (fasoracetam) is a non-stimulant, small molecule that is believed to exert its therapeutic effects through a dual mechanism involving the modulation of both the glutamatergic and GABAergic systems.[2]

Modulation of Metabotropic Glutamate Receptors (mGluRs)

Preclinical and clinical evidence suggests that a primary mechanism of action for fasoracetam is the modulation of metabotropic glutamate receptors.[4] mGluRs are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. They are classified into three groups:

-

Group I mGluRs (mGluR1 and mGluR5): Coupled to Gq/11 proteins, their activation stimulates phospholipase C (PLC), leading to increased intracellular calcium.[4]

-

Group II mGluRs (mGluR2 and mGluR3): Coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, decreasing intracellular cAMP.[2]

-

Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Also coupled to Gi/o proteins, their activation leads to the inhibition of adenylyl cyclase.[2]

Fasoracetam has been shown to act on all three groups of mGluRs, exhibiting a complex pharmacological profile that suggests it may restore balance to a dysregulated glutamate system.[2] Specifically, its inhibitory effects on adenylyl cyclase are mediated through Group II and III mGluRs, while its facilitatory actions are dependent on the Group I subclass.[2]

Upregulation of GABA-B Receptors

In addition to its effects on the glutamatergic system, preclinical studies in rodent models have demonstrated that repeated administration of fasoracetam leads to an increase in the number of GABA-B receptors in the cerebral cortex.[2] This upregulation of inhibitory GABA-B receptors may contribute to the anxiolytic and mood-stabilizing effects of the compound.[2]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways modulated by this compound.

Caption: this compound modulation of Group I mGluR Gq-coupled signaling pathway.

Caption: this compound modulation of Group II/III mGluR Gi/o-coupled signaling.

Preclinical Development

While comprehensive quantitative data from preclinical studies of fasoracetam, particularly in the context of 22q11DS, are not extensively available in the public domain, existing research provides a foundation for its clinical investigation.

In Vitro Studies

-

Adenylyl Cyclase Activity Assay: In vitro studies using rat cerebrocortical membranes have shown that fasoracetam modulates adenylyl cyclase activity through mGluRs.[2] Its inhibitory action on adenylyl cyclase is mediated by Group II and III mGluRs, while its facilitatory action is dependent on the Group I mGluR subclass.[2]

-

GABA-B Receptor Binding Assay: Studies in rats have demonstrated that chronic treatment with fasoracetam leads to a significant increase in the maximum number of binding sites (Bmax) for GABA-B receptors in the cerebral cortex, without a significant change in binding affinity (Kd).[2]

In Vivo Studies

Publicly available data on the efficacy of this compound in animal models of 22q11.2 deletion syndrome is limited. However, fasoracetam has been evaluated in other preclinical models of cognitive and behavioral disorders. For example, in the learned helplessness model in rats, an animal model of depression, repeated administration of fasoracetam reversed the failure to escape from an aversive stimulus.[2]

Clinical Development: The this compound-01 Phase 2 Trial

Nobias Therapeutics has completed a Phase 2, multi-center, randomized, double-blind, placebo-controlled crossover trial of this compound in children and adolescents with 22q11DS (NCT05290493).[5]

Study Design and Endpoints

The trial was designed to assess the safety, tolerability, and efficacy of this compound.[5]

-

Primary Endpoint: To determine the safety and tolerability of this compound.

-

Key Secondary Endpoint: To assess the efficacy of this compound using the Clinical Global Impression-Improvement Scale (CGI-I).

The study employed a crossover design where patients received two 6-week treatment periods, one with this compound and one with placebo, separated by a 1-week washout period. Each patient was randomly assigned to one of two treatment sequences: this compound followed by placebo or placebo followed by this compound.

Caption: Phase 2 Crossover Clinical Trial Workflow for this compound.

Patient Population

The trial enrolled 37 participants aged 6 to 17 years with a molecularly confirmed diagnosis of 22q11DS and a Clinical Global Impression-Severity (CGI-S) score of ≥ 4 at screening. Patients also had psychiatric symptoms in the clinical range for anxiety disorder, ADHD, or autism spectrum disorder, or in the subclinical range for at least two of these disorders.

Clinical Trial Results

Topline data from the Phase 2 trial were presented at the 52nd Child Neurology Society (CNS) Annual Meeting in October 2023.

Table 1: Phase 2 Trial - Primary Safety and Tolerability Results

| Adverse Event | Percentage of Participants |

| Fatigue | 9% |

| Nasopharyngitis | 9% |

| Epistaxis | 6% |

| Pyrexia | 6% |

| Vomiting | 6% |

| All adverse events were graded as mild to moderate. No serious adverse events were attributable to the treatment. |

Table 2: Phase 2 Trial - Secondary Efficacy Results

| Efficacy Measure | This compound Treatment Period | Placebo Period | Delta (p-value) |

| CGI-Improvement (CGI-I) Least Squares Mean (SE) | 3.34 (0.15) | 3.69 (0.15) | -0.36 (0.20) (p=0.07) |

| Responder Rate (vs. Placebo) | 1.4 to 1.7 times higher | - | - |

| The trial was intended for signal-finding and was not powered for statistical significance on efficacy endpoints. |

This compound treatment also resulted in improved CGI-I scores for all three symptom groups (ADHD, anxiety, and autism) compared to their individual baseline scores.

Experimental Protocols

Phase 2 Clinical Trial Protocol (NCT05290493)

A summary of the clinical trial protocol is provided below. The full protocol can be accessed through ClinicalTrials.gov.[5]

-

Study Title: A Randomized, Placebo-Controlled Crossover Trial to Assess the Safety and Efficacy of this compound in Children and Adolescents with 22q11 Deletion Syndrome.[5]

-

Inclusion Criteria: Ages 6-17 with confirmed 22q11DS, CGI-S ≥ 4, and presence of neuropsychiatric symptoms.[5]

-

Exclusion Criteria: History of psychosis.

-

Intervention: Two 100 mg capsules of this compound or matching placebo administered orally twice daily (400 mg total daily dose).[5]

-

Assessments: Safety assessments included monitoring of adverse events. Efficacy was assessed using the CGI-I scale and other domain-specific scales for anxiety, ADHD, and autism.[5]

Preclinical Assay Protocols (General Methodologies)

The following are general methodologies for the types of preclinical assays used to characterize fasoracetam's mechanism of action. The specific protocols used by the developers have not been publicly disclosed.

-

Adenylyl Cyclase Activity Assay: This assay measures the conversion of ATP to cyclic AMP (cAMP) in response to receptor activation.

-

Membrane Preparation: Prepare cerebrocortical membranes from rat brain tissue.[6]

-

Assay: Incubate membranes with forskolin (B1673556) (to stimulate adenylyl cyclase) and varying concentrations of fasoracetam.[6]

-

Quantification: Measure the amount of cAMP produced, typically using radioimmunoassay or other sensitive detection methods.[6]

-

-

GABA-B Receptor Radioligand Binding Assay: This assay measures the binding of a radiolabeled ligand to GABA-B receptors.

-

Membrane Preparation: Homogenize and wash rat brain tissue to prepare membranes and remove endogenous GABA.[7]

-

Binding: Incubate the membranes with a radiolabeled GABA-B receptor ligand (e.g., [3H]CGP54626) in the presence or absence of varying concentrations of fasoracetam.[7]

-

Quantification: Separate bound from free radioligand by rapid filtration and quantify the radioactivity on the filters using liquid scintillation counting.[7]

-

Conclusion and Future Directions

References

- 1. greyb.com [greyb.com]

- 2. benchchem.com [benchchem.com]

- 3. Mitsubishi Tanabe Pharma America and Nobias Therapeutics Announce Completion of AI Collaboration to Further Understanding of Autism Spectrum Disorder [prweb.com]

- 4. benchchem.com [benchchem.com]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to NB001 (Fasoracetam): An Adenylate Cyclase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NB001, also known as fasoracetam, is a small molecule investigated for its therapeutic potential in a range of neurological and psychiatric disorders. Initially explored for vascular dementia, its unique mechanism of action has led to further research into its utility for neuropathic pain, inflammatory pain, bone cancer pain, and most recently, for the treatment of neuropsychiatric symptoms associated with 22q11.2 deletion syndrome (DiGeorge syndrome)[1][2][3]. This technical guide provides a comprehensive overview of NB001, focusing on its core identity as a selective inhibitor of adenylate cyclase 1 (AC1), its broader pharmacological profile, and the experimental methodologies used to characterize its effects.

Core Compound Identity and Mechanism of Action

NB001 is a selective, first-in-class inhibitor of adenylate cyclase 1 (AC1), a key enzyme in the central nervous system responsible for the synthesis of the second messenger cyclic AMP (cAMP)[4][5]. AC1 is a calcium-dependent enzyme, and its activity is critical for synaptic plasticity, particularly long-term potentiation (LTP) in cortical regions like the anterior cingulate cortex (ACC), which is heavily implicated in pain perception[4][6]. By inhibiting AC1, NB001 reduces the production of cAMP, thereby modulating downstream signaling pathways involved in pain transmission and sensitization[7].

Recent evidence suggests that the pharmacological profile of NB001 (fasoracetam) is more complex, also involving the modulation of metabotropic glutamate (B1630785) receptors (mGluRs)[2][8][9][10]. It is believed to act as a non-stimulant activator of multiple mGluRs, which may contribute to its therapeutic effects in psychiatric conditions[10]. This dual action on both the AC1 pathway and glutamatergic system positions NB001 as a compound with a multifaceted mechanism of action.

Quantitative Data

Pharmacokinetics of NB001 (hNB001) in Humans

A first-in-human, randomized, double-blind, placebo-controlled trial provided key pharmacokinetic data for an immediate-release tablet formulation of NB001 (referred to as hNB001) in healthy volunteers[4][5].

| Parameter | 20 mg Single Dose | 400 mg Single Dose | 100 mg Multiple Dose (Day 8) | 200 mg Multiple Dose (Day 8) |

| Tmax (hr) | 1.0 (0.5 - 2.0) | 1.5 (0.5 - 4.0) | 1.0 (0.5 - 2.0) | 1.0 (0.5 - 2.0) |

| Cmax (ng/mL) | 18.1 ± 7.9 | 430.8 ± 147.1 | 119.5 ± 36.4 | 264.8 ± 101.5 |

| AUC0-t (hrng/mL) | 60.1 ± 19.9 | 2026.0 ± 568.2 | 453.8 ± 127.1 | 1025.2 ± 316.7 |

| AUC0-inf (hrng/mL) | 65.2 ± 20.9 | 2061.3 ± 570.6 | - | - |

| t1/2 (hr) | 3.0 ± 0.8 | 4.9 ± 1.1 | 3.5 ± 0.6 | 3.8 ± 0.6 |

Data presented as mean ± SD or median (range). Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life.

The study noted a linear dose-exposure relationship at doses between 20 mg and 400 mg, with relatively low oral bioavailability in humans[4][5]. Food intake had a minimal impact on absorption[4][5].

Preclinical Efficacy of NB001 in Pain Models

NB001 has demonstrated significant analgesic effects in various rodent models of chronic pain.

| Pain Model | Species | Route of Administration | Effective Dose | Observed Effect | Reference |

| Neuropathic Pain (Spared Nerve Injury) | Mouse (female) | Oral | 10 mg/kg | Significant reduction in behavioral allodynia lasting for at least 2 hours. | [6] |

| Neuropathic Pain | Rat | Intragastric | 10 mg/kg and 20 mg/kg | Significantly inhibited spontaneous and mechanical hyperalgesia. | [4] |

| Inflammatory Pain (CFA-induced arthritis) | Mouse | Intraperitoneal | 3 mg/kg | Significantly weakened joint pain-related behavior. | [11] |

| Bone Cancer Pain | Mouse | Intraperitoneal | 30 mg/kg (twice daily for 3 days) | Markedly decreased spontaneous lifting and increased mechanical paw withdrawal threshold. | [7][12] |

CFA: Complete Freund's Adjuvant

Phase 2 Clinical Trial Results for NB-001 (Fasoracetam) in 22q11.2 Deletion Syndrome

A Phase 2, randomized, placebo-controlled crossover trial evaluated the safety and efficacy of this compound for neuropsychiatric symptoms in children (aged 6-17) with 22q11.2 deletion syndrome[10][13].

| Endpoint | Result | p-value |

| Primary: Safety and Tolerability | This compound was safe and well-tolerated. Most common adverse events were fatigue and nasopharyngitis (9% of participants). | - |

| Secondary: CGI-Improvement Scale (CGI-I) | Least squares mean CGI-I for treatment period was 3.34 vs 3.69 for placebo (delta = -0.36). | 0.07 |

The trial was not powered for statistical significance on efficacy endpoints but showed robust efficacy trends supporting further development[13].

Experimental Protocols

Adenylate Cyclase 1 (AC1) Inhibition Assay (Cell-based)

This protocol is a generalized procedure based on descriptions of cell-based cAMP accumulation assays used to assess AC1 inhibition[7][13][14].

Objective: To determine the in vitro potency of NB001 in inhibiting AC1 activity in a cellular context.

Materials:

-

HEK293 cells stably expressing human AC1 (HEK-AC1 cells).

-

Cell culture medium (e.g., DMEM) with supplements.

-

Phosphate-buffered saline (PBS).

-

NB001 stock solution (in a suitable solvent like DMSO).

-

Forskolin (B1673556) (an AC activator).

-

3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., ELISA or HTRF-based).

-

Cell lysis buffer.

-

Multi-well plates (e.g., 96-well).

Procedure:

-

Cell Seeding: Seed HEK-AC1 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Incubation: On the day of the assay, remove the culture medium and wash the cells with PBS. Add fresh serum-free medium containing various concentrations of NB001 or vehicle control. Incubate for a specified period (e.g., 30-60 minutes) at 37°C.

-

AC Stimulation: Add a solution of forskolin and IBMX to each well to stimulate cAMP production. Incubate for a defined time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Aspirate the medium and add cell lysis buffer to each well. Incubate according to the cAMP assay kit manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay or other detection method as per the kit protocol.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the NB001 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, representing the concentration of NB001 required to inhibit 50% of the forskolin-stimulated cAMP production.

In Vivo Assessment of Mechanical Allodynia: Von Frey Test

This protocol provides a step-by-step guide for performing the Von Frey test in mice to assess mechanical sensitivity, a hallmark of neuropathic pain[6][8][11][15].

Objective: To measure the mechanical withdrawal threshold of the hind paw in response to a calibrated mechanical stimulus.

Materials:

-

Von Frey filaments (a series of calibrated monofilaments of varying stiffness).

-

Elevated wire mesh platform.

-

Individual testing chambers.

-

Experimental animals (mice or rats).

Procedure:

-

Acclimatization: Place the animals in the individual testing chambers on the elevated wire mesh platform and allow them to acclimate for at least 60 minutes before testing begins[8][15].

-

Filament Application: Starting with a mid-range filament (e.g., 0.4g or 0.6g), apply the filament from underneath the mesh to the plantar surface of the hind paw with sufficient force to cause the filament to bend[8][15]. Hold for 1-3 seconds.

-

Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

Up-Down Method: If there is no response, the next trial is conducted with the next stiffest filament. If there is a positive response, the next trial is conducted with the next less stiff filament[11]. This "up-down" method is continued until a specific pattern is observed, which is then used to calculate the 50% withdrawal threshold.

-

Data Analysis: The pattern of positive and negative responses is tabulated and used to calculate the paw withdrawal threshold using the formula described by Dixon or a similar statistical method. A decrease in the paw withdrawal threshold indicates mechanical allodynia.

In Vivo Assessment of Thermal Hyperalgesia: Hot Plate Test

This protocol outlines the procedure for the hot plate test, a common method to evaluate the response to a noxious thermal stimulus in rodents[2][3][9][16].

Objective: To measure the latency of a nocifensive response to a heated surface.

Materials:

-

Hot plate apparatus with a temperature-controlled surface.

-

A transparent cylinder to confine the animal to the heated surface.

-

Timer.

-

Experimental animals (mice or rats).

Procedure:

-

Apparatus Setup: Set the temperature of the hot plate to a constant, noxious level (typically between 50°C and 55°C)[2][9].

-

Animal Placement: Gently place the animal on the heated surface of the hot plate and immediately start the timer[16]. A transparent cylinder is placed over the animal to keep it on the plate[2][3].

-

Response Latency: Observe the animal for nocifensive behaviors, which include licking or flicking of the hind paws, or jumping[3][9]. The time from placement on the hot plate to the first display of a nocifensive response is recorded as the response latency.

-

Cut-off Time: A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed from the apparatus, and the cut-off time is recorded as its latency.

-

Data Analysis: An increase in the response latency after drug administration compared to baseline or a vehicle-treated group indicates an analgesic effect.

Visualizations

Signaling Pathway

Caption: AC1 signaling pathway and the inhibitory action of NB001.

Experimental Workflow

Caption: General experimental workflow for in vivo pain assessment of NB001.

Logical Relationship

Caption: Proposed dual mechanism of action of NB001 (Fasoracetam).

References

- 1. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hot plate test - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. mmpc.org [mmpc.org]

- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 7. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 9. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Frontiers | Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype [frontiersin.org]

- 14. Inhibition of adenylyl cyclase 1 (AC1) and exchange protein directly activated by cAMP (EPAC) restores ATP-sensitive potassium (KATP) channel activity after chronic opioid exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. media.jax.org [media.jax.org]

- 16. maze.conductscience.com [maze.conductscience.com]

In-Depth Technical Guide: The Core Mechanism of NB001 in Neuropathic Pain Relief

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating chronic condition arising from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with substantial side effects. NB001 has emerged as a promising, first-in-class therapeutic candidate with a novel mechanism of action targeting the central nervous system's plasticity in response to pain. This technical guide provides a comprehensive overview of the core mechanism of NB001 in alleviating neuropathic pain, detailing its molecular target, the key signaling pathways it modulates, and the preclinical evidence supporting its efficacy. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of new analgesics.

Introduction

NB001 is a selective, small-molecule inhibitor of adenylyl cyclase subtype 1 (AC1), a calcium-dependent enzyme predominantly expressed in neurons.[1][2] The analgesic effect of NB001 is primarily mediated through its action on the anterior cingulate cortex (ACC), a brain region critically involved in the emotional and affective components of pain.[2][3] In models of neuropathic pain, peripheral nerve injury leads to hyperactivity and synaptic plasticity in the ACC, a phenomenon known as long-term potentiation (LTP), which is considered a cellular correlate of chronic pain.[1][3] NB001 directly targets this maladaptive plasticity, offering a mechanism-based approach to neuropathic pain treatment.

Core Mechanism of Action

The primary mechanism of NB001 in neuropathic pain relief involves the inhibition of AC1 in the anterior cingulate cortex. This targeted inhibition disrupts the downstream signaling cascade that contributes to central sensitization and the maintenance of chronic pain.

Signaling Pathway

Nerve injury leads to an influx of calcium (Ca2+) into ACC neurons, which stimulates AC1. Activated AC1 catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including glutamate (B1630785) receptors such as NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors.[4] This phosphorylation enhances synaptic transmission and contributes to the induction and maintenance of LTP.[1]

NB001, by selectively inhibiting AC1, blocks the initial step in this cascade. This prevents the rise in cAMP levels, subsequent PKA activation, and the phosphorylation of glutamate receptors, thereby dampening the heightened synaptic plasticity that underlies neuropathic pain.[4]

Quantitative Preclinical Data

Preclinical studies in rodent models of neuropathic and other chronic pain states have demonstrated the efficacy of NB001 in reversing pain-related behaviors. The data consistently show a dose-dependent analgesic effect.

Table 1: Efficacy of NB001 in a Mouse Model of Neuropathic Pain (Common Peroneal Nerve Ligation)

| Treatment Group | Dose (mg/kg, oral) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Inhibition of Allodynia |

| Sham | Vehicle | 0.5 ± 0.07 | N/A |

| CPN Ligation | Vehicle | 0.1 ± 0.02 | 0% |

| CPN Ligation | NB001 (1) | 0.15 ± 0.03 | ~12.5% |

| CPN Ligation | NB001 (3) | 0.25 ± 0.04 | ~37.5% |

| CPN Ligation | NB001 (10) | 0.4 ± 0.05 | ~75% |

| CPN Ligation | NB001 (25) | 0.45 ± 0.06 | ~87.5% |

| p<0.05, **p<0.01 compared to vehicle-treated CPN ligation group. Data extrapolated from graphical representations in cited literature.[5] |

Table 2: Effect of NB001 on cAMP Levels in the Anterior Cingulate Cortex (ACC) of Mice with Bone Cancer Pain

| Treatment Group | cAMP Concentration (pmol/mg protein) (Mean ± SEM) | % Reduction vs. Model |

| Sham | ~18 | N/A |

| Model (Bone Cancer) | ~35 | 0% |

| Model + NB001 (30 mg/kg, i.p.) | ~22 | ~37% |

| p<0.01 compared to model group. Data extrapolated from graphical representations in cited literature.[6] |

Experimental Protocols

The following are summaries of key experimental methodologies used to evaluate the mechanism and efficacy of NB001.

Animal Model of Neuropathic Pain (Common Peroneal Nerve Ligation)

A commonly used model to induce mechanical allodynia, a hallmark of neuropathic pain, is the ligation of the common peroneal nerve (CPN), a branch of the sciatic nerve.

-

Subjects: Adult mice (e.g., C57BL/6).

-

Anesthesia: Mice are anesthetized (e.g., with isoflurane).

-

Surgical Procedure: A small incision is made in the lateral aspect of the thigh. The biceps femoris muscle is blunt dissected to expose the sciatic nerve and its trifurcation. The CPN is carefully isolated and a tight ligation is performed using a suture (e.g., 5-0 silk). The muscle and skin are then closed in layers. Sham-operated animals undergo the same procedure without nerve ligation.

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care. Behavioral testing typically commences several days after surgery to allow for the development of neuropathic pain.

Behavioral Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia is quantified by measuring the paw withdrawal threshold in response to stimulation with von Frey filaments.

-

Apparatus: Animals are placed in individual transparent chambers on an elevated mesh floor, allowing access to the plantar surface of the hind paws.

-

Acclimation: Mice are habituated to the testing environment for a period (e.g., 30-60 minutes) before testing.

-

Procedure: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the ipsilateral (injured) hind paw. The 50% paw withdrawal threshold is determined using the up-down method. A positive response is defined as a brisk withdrawal or licking of the paw.

-

Data Analysis: The 50% withdrawal threshold in grams is calculated for each animal. A significant decrease in the threshold in the injured paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.

Measurement of cAMP Levels in the ACC

-

Tissue Collection: Following behavioral testing and euthanasia, the brain is rapidly extracted and the ACC is dissected on an ice-cold plate.

-

Homogenization: The tissue is homogenized in a lysis buffer (e.g., containing phosphodiesterase inhibitors to prevent cAMP degradation).

-

Assay: cAMP levels in the tissue homogenates are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Normalization: cAMP concentrations are normalized to the total protein content of the sample, determined by a protein assay (e.g., BCA assay).

In Vitro Electrophysiology (Long-Term Potentiation in ACC Slices)

-

Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices (e.g., 300-400 µm thick) containing the ACC are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp or field potential recordings are made from pyramidal neurons in layer II/III of the ACC.

-

LTP Induction: A stable baseline of synaptic responses is recorded. LTP is then induced by a high-frequency stimulation protocol (e.g., theta-burst stimulation) applied to afferent pathways.

-

Pharmacology: NB001 (e.g., 20 µM) is bath-applied to the slices before and during the LTP induction protocol to assess its effect on synaptic plasticity.[1]

-

Data Analysis: The magnitude of LTP is quantified as the percentage increase in the synaptic response amplitude after the induction protocol compared to the baseline.

Mandatory Visualizations

Experimental Workflow

Logical Relationship of NB001's Therapeutic Effect

Conclusion

NB001 represents a targeted therapeutic approach for neuropathic pain by selectively inhibiting AC1 in the anterior cingulate cortex. This mechanism directly counteracts the central sensitization and maladaptive synaptic plasticity that are fundamental to the chronification of pain. The preclinical data strongly support the continued development of NB001 as a novel analgesic with the potential to offer a more effective and safer treatment option for patients suffering from neuropathic pain. Further research and clinical trials are warranted to fully elucidate its therapeutic potential in humans.

References

- 1. Inhibition of calcium-stimulated adenylyl cyclase subtype 1 (AC1) for the treatment of neuropathic and inflammatory pain in adult female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human safety study of a selective neuronal adenylate cyclase 1 inhibitor NB001 which relieves the neuropathic pain and blocks ACC in adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Analgesic effects of adenylyl cyclase inhibitor NB001 on bone cancer pain in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Foundational Research on Selective AC1 Inhibitors

Adenylyl cyclase type 1 (AC1) has emerged as a significant therapeutic target, particularly for the treatment of chronic pain and opioid dependence.[1][2][3] As a key enzyme in neuronal signaling, AC1's activity is intricately linked to pain sensitization pathways. However, its similarity to other adenylyl cyclase isoforms, especially the closely related AC8, necessitates the development of highly selective inhibitors to avoid off-target effects such as memory impairment.[2][4][5] This guide provides a comprehensive overview of the foundational research on selective AC1 inhibitors, detailing the signaling pathways, experimental methodologies, key chemical compounds, and quantitative data that underpin this promising area of drug discovery.

The Role of AC1 in Neuronal Signaling and Pain

AC1 is a membrane-bound enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in signal transduction.[2][6] It is one of nine membrane-bound AC isoforms, each with unique regulatory properties and expression patterns.[2][5] AC1 is predominantly expressed in neuronal tissues, including the hippocampus, anterior cingulate cortex (ACC), and the dorsal horn of the spinal cord—regions critically involved in pain and nociception.[1][7]

A distinguishing feature of AC1 is its stimulation by calcium (Ca²⁺) via the protein calmodulin (CaM).[1][5] This property links AC1 activity directly to neuronal activation and Ca²⁺ influx. Studies using AC1 knockout mice have been instrumental in elucidating its function, demonstrating that these animals exhibit reduced responses to inflammatory and neuropathic pain while showing largely unchanged acute pain thresholds.[1][8][9] These findings strongly suggest that selectively inhibiting AC1 could provide analgesia for chronic pain conditions without the side effects associated with broad-spectrum analgesics like opioids.[1][10][11]

AC1 Signaling Pathway

The regulation of AC1 is multifaceted, integrating signals from various G protein-coupled receptors (GPCRs) and intracellular messengers. The diagram below illustrates the core signaling cascade involving AC1. Gαs-coupled receptors and Ca²⁺/CaM activate AC1, leading to cAMP production. Conversely, Gαi/o-coupled receptors, such as the μ-opioid receptor (MOR), inhibit its activity. This dual regulation positions AC1 as a critical integrator of both excitatory and inhibitory signals in neurons.

Key Selective AC1 Inhibitors and Quantitative Data

Several small-molecule inhibitors have been identified through chemical library screening and structure-activity relationship (SAR) studies. The most notable are ST034307 and NB001, with newer compounds like AC-100084A also showing promise.

-

ST034307: A chromone (B188151) derivative identified through library screening, ST034307 exhibits high potency and unprecedented selectivity for AC1 over all other membrane-bound AC isoforms, including AC8.[1][2][12] It has been shown to be a direct inhibitor of AC1 and is effective in reducing inflammatory pain in mouse models.[1][2][10]

-

NB001: Identified as an early small-molecule inhibitor of AC1, NB001 shows analgesic properties in both inflammatory and neuropathic pain models.[1][4] However, it has limited selectivity over AC8 (~10 to 14-fold) and appears to inhibit AC1 through an indirect mechanism, as it does not inhibit AC1 in in-vitro membrane assays.[1][13]

-

AC-100084A: A newer benzamide (B126) pyrimidinone derivative, this compound shows potent inhibition of AC1 with an IC50 of 0.41 µM and demonstrates good bioavailability in the mouse brain.[14]

The following table summarizes the potency and selectivity data for these key inhibitors.

| Compound | Core Structure | AC1 IC₅₀ (µM) | Selectivity vs. AC8 | Mechanism | Reference |

| ST034307 | Chromone | 2.3 | No inhibition of AC8 observed | Direct | [1],[13] |

| NB001 | Adenosine-based | ~10 | ~14-fold | Indirect | [1],[15],[13] |

| AC-100084A | Benzamide Pyrimidinone | 0.41 | 6.6-fold (IC₅₀ = 2.7 µM) | Direct (presumed) | [14] |

Experimental Protocols and Methodologies

The discovery and characterization of selective AC1 inhibitors rely on a tiered approach of biochemical and cellular assays, followed by in vivo validation.

The initial identification of novel inhibitors typically involves HTS of large chemical libraries. The general workflow is depicted below.

Detailed Protocol for Primary Screening:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human AC1 (HEK-AC1 cells) are cultured and seeded into 384-well plates.[1]

-

Compound Application: Test compounds from a chemical library (e.g., NDL-3000 Natural Derivatives library) are added to the wells. A non-selective inhibitor like W400 can be used as a positive control.[1]

-

Stimulation: AC1 is activated using a combination of a calcium ionophore like A23187 (e.g., 3 µM) and a low concentration of the general AC activator forskolin (e.g., 30 nM).[1] A23187 increases intracellular Ca²⁺, which stimulates AC1 via calmodulin.

-

cAMP Measurement: After a defined incubation period, cells are lysed, and the accumulated intracellular cAMP is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE Ultra cAMP kits.

-

Hit Identification: Compounds that produce a statistically significant decrease in the cAMP signal compared to vehicle-treated controls are identified as primary hits.

To confirm selectivity for AC1, hit compounds are tested against other membrane-bound AC isoforms (AC2-AC9).

Protocol:

-

Cell Lines/Membranes: Assays are performed using HEK cells stably expressing other individual AC isoforms (e.g., HEK-AC2, HEK-AC5, HEK-AC8) or using membranes from Sf9 insect cells engineered to express specific isoforms.[1]

-

Isoform-Specific Stimulation: Each AC isoform is activated using a stimulus appropriate for its regulatory properties. For example:

-

AC1/AC8: Stimulated with Ca²⁺/CaM (via A23187) or forskolin.[4]

-

AC2: Stimulated with Gαs activation (e.g., isoproterenol) and activated by Gβγ, often potentiated by phorbol (B1677699) 12-myristate 13-acetate (PMA).[1]

-

AC5/AC6: Stimulated by forskolin and inhibited by Gαi.[1]

-

-

Inhibition Measurement: The IC₅₀ value of the test compound is determined for each isoform. A compound is considered selective if its IC₅₀ for AC1 is significantly lower than for other isoforms. For example, ST034307 was found to be highly selective, showing no significant inhibition of other ACs, and even a slight potentiation of AC2, AC5, and AC6 under certain conditions.[1]

This assay confirms direct interaction of the inhibitor with the AC1 enzyme, ruling out indirect upstream or downstream effects.

Protocol using Sf9 Membranes:

-

Membrane Preparation: Membranes from Sf9 cells expressing the target AC isoform (e.g., AC1) are prepared and quantified.[1]

-

Reaction Mixture: A reaction buffer is prepared containing MgCl₂, ATP, and a radioactive tracer like [α-³²P]ATP. Purified Gαs protein (e.g., 50 nM) is often added to stimulate enzyme activity.[1]

-

Inhibitor Incubation: The inhibitor, solubilized in DMSO, is pre-incubated with the AC-containing membranes on ice for approximately 10 minutes.[1]

-

Reaction Initiation and Termination: The reaction is initiated by adding the ATP mixture and incubated at 30°C for 10 minutes. The reaction is then terminated.

-

cAMP Quantification: The produced [³²P]cAMP is separated from unreacted [α-³²P]ATP using sequential Dowex and Alumina column chromatography (the "two-column" method).[16] The radioactivity of the eluted cAMP is measured by a scintillation counter to determine enzyme activity.

The therapeutic potential of selective AC1 inhibitors is evaluated in animal models of chronic pain.

CFA Model of Inflammatory Pain:

-

Induction: A persistent inflammatory state is induced by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of a mouse's hind paw.[1][7]

-

Drug Administration: After inflammation is established (typically 24-48 hours), the test compound (e.g., ST034307) is administered, often via intrathecal or subcutaneous injection.[1][10]

-

Pain Behavior Assessment: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. The paw withdrawal threshold is determined before and after drug administration. An increase in the withdrawal threshold indicates an analgesic effect.[1]

Formalin-Induced Pain Model:

-

Induction: A 5% formalin solution is injected into the mouse hind paw, inducing a biphasic pain response. The first phase (0-10 min) represents acute nociception, while the second phase (16-40 min) reflects inflammatory pain and central sensitization.[7][10]

-

Observation: The time the animal spends licking the injected paw is recorded. Selective AC1 inhibitors like ST034307 have been shown to significantly reduce licking time during the second phase, consistent with their role in inflammatory pain, but not the first phase.[7]

The table below summarizes the in vivo efficacy of ST034307.

| Pain Model | Compound | Administration | Dose | Effect | Reference |

| CFA-Induced Inflammatory Pain | ST034307 | Intrathecal | Dose-dependent | Returned mechanical threshold to baseline | [1] |

| Formalin-Induced Inflammatory Pain | ST034307 | Subcutaneous | 30 mg/kg | Reduced paw licking in the inflammatory phase | [10] |

| Acid-Induced Visceral Pain | ST034307 | Subcutaneous | Dose-dependent | Reduced number of abdominal constrictions | [10] |

Structure-Activity Relationship (SAR) and Future Directions

The development of second-generation AC1 inhibitors focuses on improving the drug-like properties of initial hits. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic profiles. For example, research on benzamide pyrimidinone derivatives led to the identification of AC-100084A, which has improved potency over earlier scaffolds.[14] Similarly, studies on dithiophene scaffolds have explored how different chemical substitutions can tune selectivity between AC1 and AC8.[9][17]

Conclusion

Foundational research has firmly established selective AC1 inhibition as a viable strategy for developing novel non-opioid analgesics for chronic pain. The discovery of potent and highly selective inhibitors like ST034307 validates AC1 as a druggable target. The detailed experimental protocols outlined herein—from high-throughput screening and selectivity profiling to in vivo pain models—provide a robust framework for the continued discovery and optimization of next-generation AC1 inhibitors. Future work will likely focus on improving the pharmacokinetic properties of these compounds to advance them into clinical development, offering a potential new class of therapeutics to address the significant unmet medical need in chronic pain management.

References

- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlasofscience.org [atlasofscience.org]

- 3. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective Adenylyl Cyclase Type 1 Inhibitors as Potential Opioid Alternatives For Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance [frontiersin.org]

- 12. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purdue University discovers novel AC1 inhibitors for chronic pain treatment | BioWorld [bioworld.com]

- 15. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype [frontiersin.org]

NB001: A Selective Adenylyl Cyclase 1 Inhibitor for the Modulation of Central Nervous System Pain Pathways

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic pain represents a significant and poorly met medical need, driving research into novel, non-opioid therapeutic targets. One such target is the calcium-dependent adenylyl cyclase subtype 1 (AC1), a key enzyme in neuronal sensitization and synaptic plasticity within central pain pathways. NB001 is a first-in-class, selective AC1 inhibitor that has demonstrated significant analgesic effects in multiple preclinical models of chronic pain, including neuropathic, inflammatory, and cancer-induced bone pain.[1][2][3] Its mechanism, centered on the anterior cingulate cortex (ACC), involves the attenuation of synaptic potentiation and glutamate (B1630785) signaling.[1][4][5] This document provides a comprehensive technical overview of NB001, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing its role in CNS pain signaling.

Core Mechanism of Action in the Central Nervous System

NB001 exerts its analgesic effects by selectively inhibiting AC1, an enzyme predominantly expressed in neurons.[6] AC1 is a critical mediator of synaptic plasticity, particularly long-term potentiation (LTP), a cellular mechanism underlying learning, memory, and chronic pain sensitization.[2][4][7] In chronic pain states, hyperactivity of neurons in key brain regions like the anterior cingulate cortex (ACC) leads to central sensitization.

The primary mechanism of NB001 is the disruption of this process within the ACC.[1][5] By inhibiting AC1, NB001 prevents the downstream synthesis of cyclic AMP (cAMP).[1][5] This has two major consequences:

-

Postsynaptic Modulation: Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA), which in turn reduces the phosphorylation of critical glutamate receptors like AMPA receptor subunit GluA1 and NMDA receptor subunits GluN2A and GluN2B.[1][5] This dampens postsynaptic excitability and blocks the induction of LTP.[4][7]

-

Presynaptic Modulation: NB001 has also been shown to inhibit the frequency of presynaptic glutamate release in the ACC, suggesting a retrograde signaling mechanism or direct action on presynaptic terminals that reduces neurotransmitter release.[1][5]

Collectively, these actions normalize synaptic transmission in the ACC, effectively reducing the central amplification of pain signals.

Signaling Pathway of NB001 in an ACC Neuron

References

- 1. Analgesic effects of adenylyl cyclase inhibitor NB001 on bone cancer pain in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of calcium-stimulated adenylyl cyclase subtype 1 (AC1) for the treatment of neuropathic and inflammatory pain in adult female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human safety study of a selective neuronal adenylate cyclase 1 inhibitor NB001 which relieves the neuropathic pain and blocks ACC in adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analgesic effects of adenylyl cyclase inhibitor NB001 on bone cancer pain in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Human safety study of a selective neuronal adenylate cyclase 1 inhibitor NB001 which relieves the neuropathic pain and blocks ACC in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to NB-001 Topical Nanoemulsion Technology

For Researchers, Scientists, and Drug Development Professionals

Abstract

NB-001 is a novel, topically applied nanoemulsion technology engineered for the treatment of viral skin infections, most notably herpes labialis (cold sores) caused by the Herpes Simplex Virus Type 1 (HSV-1). This guide provides a comprehensive technical overview of the this compound formulation, its mechanism of action, and a summary of its preclinical and clinical evaluation. It is intended to serve as a resource for researchers and professionals in the field of drug development, offering insights into the core scientific principles and experimental data associated with this technology.

Introduction to this compound Technology

This compound is an oil-in-water nanoemulsion characterized by nanometer-sized droplets. This advanced formulation is designed to overcome the poor skin penetration of many conventional topical antiviral therapies. The small droplet size facilitates transfollicular migration to the dermal-epidermal junction, the site where the herpes virus emerges from nerve endings. The core innovation of this compound lies in its physical mechanism of viral inactivation, which is thermodynamically driven and does not rely on traditional antiviral pathways, thus minimizing the potential for drug resistance.

Formulation and Physicochemical Properties

The this compound nanoemulsion is composed of pharmaceutically approved ingredients, ensuring a favorable safety profile. The primary components are:

-

Oil Phase: Soybean Oil

-

Aqueous Phase: Water

-

Surfactants: A poloxamer (e.g., Poloxamer 407 or similar) and the cationic surfactant Cetylpyridinium Chloride (CPC).[1]

The surfactants stabilize the oil droplets and prevent them from coalescing. Cetylpyridinium Chloride, in addition to its role as a surfactant, is a key active component contributing to the antiviral activity of the formulation.

Table 1: Physicochemical Properties of this compound Topical Nanoemulsion

| Parameter | Value | Analytical Method(s) |

| Droplet Size (Diameter) | 180 - 200 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | Positive | Zeta Potential Analysis |

| Appearance | Translucent to milky-white liquid | Visual Inspection |

| Viscosity | Not specified in available literature | Rheometry |

Note: Specific quantitative values for viscosity and precise PDI and zeta potential are not publicly available and would be determined through standard characterization techniques.

Mechanism of Action

The antiviral activity of this compound is primarily a physical process. The nanoemulsion droplets are thermodynamically driven to fuse with the lipid envelope of the Herpes Simplex Virus. This fusion disrupts the integrity of the viral envelope, leading to viral lysis and inactivation.[1] This direct, physical mechanism of action is significant because it is not dependent on viral or cellular metabolic processes, making the development of viral resistance highly unlikely.[2]

The cationic nature of Cetylpyridinium Chloride likely plays a crucial role in the initial electrostatic interaction with the negatively charged viral envelope, facilitating the fusion process.

Preclinical and Clinical Evaluation

This compound has undergone preclinical and clinical studies to evaluate its safety and efficacy, primarily for the treatment of recurrent herpes labialis.

Preclinical Studies

-

In Vitro Antiviral Activity: this compound has demonstrated potent in vitro activity against HSV-1, including thymidine (B127349) kinase-resistant isolates.[1]

-

Animal Models: In a murine model of lethal HSV-1 infection, topical application of this compound reduced the formation of lesions and improved survival rates, with efficacy comparable to intraperitoneal acyclovir.[1]

Clinical Trials

A significant randomized, double-blind, vehicle-controlled study involving 482 subjects with a history of recurrent cold sores was conducted to assess the efficacy of this compound at concentrations of 0.1%, 0.3%, and 0.5%.[1][3][4]

Table 2: Summary of Key Clinical Trial Data for this compound in Herpes Labialis

| Parameter | Vehicle | This compound (0.1%) | This compound (0.3%) | This compound (0.5%) |

| Number of Subjects | Part of 482 total | Part of 482 total | Part of 482 total | Part of 482 total |

| Primary Endpoint | Time to Lesion Healing | Time to Lesion Healing | Time to Lesion Healing | Time to Lesion Healing |

| Mean Time to Healing (Improvement vs. Vehicle) | - | Not statistically significant | 1.3 days (P=0.006) | Not as effective as 0.3% |

| Safety | Well-tolerated | No significant safety concerns | No significant safety concerns | No significant safety concerns |

| Systemic Absorption | Not detected | Not detected | Not detected | Not detected |

Data compiled from published clinical trial results.[1][3][4]

The 0.3% concentration of this compound was identified as the most effective, which correlated with human cadaver skin data indicating the highest bioavailability at this concentration.[1][3]

Experimental Protocols

While detailed proprietary protocols are not publicly available, this section outlines standard methodologies that would be employed to characterize and evaluate a topical nanoemulsion like this compound.

Physicochemical Characterization

-

Droplet Size and Polydispersity Index (PDI) Analysis:

-

Dilute the nanoemulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.

-

Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

-

The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the droplets.

-

The Stokes-Einstein equation is used to calculate the hydrodynamic diameter of the droplets.

-

The PDI is calculated from the distribution of particle sizes to determine the homogeneity of the sample.

-

-

Zeta Potential Measurement:

-

Dilute the nanoemulsion in an appropriate medium (e.g., deionized water).

-

Inject the sample into the measurement cell of a zeta potential analyzer.

-

An electric field is applied, and the velocity of the droplets is measured using laser Doppler velocimetry.

-

The electrophoretic mobility is then used to calculate the zeta potential, which indicates the surface charge and predicts the stability of the emulsion.

-

In Vitro Skin Permeation Study (Human Cadaver Skin)

-

Skin Preparation: Full-thickness human cadaver skin is thawed, and the subcutaneous fat is removed. The skin is then dermatomed to a thickness of approximately 300-500 µm.

-

Franz Diffusion Cell Setup: The dermatomed skin is mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid. The receptor compartment is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline) and maintained at 32 ± 1°C.

-

Application of Formulation: A defined amount of the this compound formulation is applied to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals, aliquots of the receptor fluid are collected and replaced with fresh, pre-warmed buffer to maintain sink conditions.

-

Quantification: The concentration of the active ingredient (in this case, likely Cetylpyridinium Chloride as a marker) in the collected samples is quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The cumulative amount of the active ingredient permeated per unit area is plotted against time to determine the permeation profile and calculate the flux.

Conclusion

This compound topical nanoemulsion technology represents a significant advancement in the topical treatment of viral infections. Its novel physical mechanism of action, which involves the disruption of the viral envelope, offers a promising approach to circumvent the issue of drug resistance. Clinical data has demonstrated its efficacy in accelerating the healing of herpes labialis lesions with a favorable safety profile and no systemic absorption. For researchers and drug development professionals, the principles behind this compound's formulation and mechanism provide a valuable framework for the development of next-generation topical anti-infective therapies. Further research to fully elucidate the detailed physicochemical interactions and to explore its potential against other enveloped viruses is warranted.

References

- 1. US20090324727A1 - Nanoemulsion - Google Patents [patents.google.com]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. Treatment with a novel topical nanoemulsion (this compound) speeds time to healing of recurrent cold sores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment With a Novel Topical Nanoemulsion (this compound) Speeds Time to Healing of Recurrent Cold Sores - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

A Technical Guide to the Antiviral Properties of NB-001 Against Herpes Simplex Virus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Herpes Simplex Virus (HSV) infections, particularly those caused by HSV-1 (herpes labialis), are a prevalent global health issue. While existing treatments, primarily nucleoside analogues, can manage symptoms, they are not curative and face challenges such as antiviral resistance. NB-001 emerges as a novel, topically applied nanoemulsion with a unique physical mechanism of action against HSV. This document provides a comprehensive technical overview of this compound, detailing its formulation, mechanism, and the preclinical and clinical data supporting its efficacy and safety. The evidence demonstrates that this compound physically disrupts the viral envelope, leading to potent antiviral activity, a low probability of resistance, and a favorable safety profile. Clinical data from a Phase 2b study confirms its ability to significantly accelerate the healing of cold sore lesions, presenting a promising alternative to conventional systemic therapies.

Introduction to this compound

This compound is a proprietary, oil-in-water nanoemulsion developed for the topical treatment of herpes labialis.[1] Its formulation consists of nanometer-sized droplets that are engineered to effectively penetrate the skin and exert a direct, localized antiviral effect. When applied topically, the nanoemulsion droplets are designed to traverse the pores and hair follicles of the skin without disrupting normal tissues.[1] They subsequently accumulate in the epidermis and dermis, the site where the herpes virus is active during a recurrent infection.[1]

Mechanism of Action

Unlike traditional antiviral drugs that inhibit viral replication through enzymatic pathways, this compound employs a direct, physical mechanism of action. The core of its antiviral activity lies in the thermodynamic properties of the nano-droplets.

-

Viral Envelope Disruption: The droplets are thermodynamically driven to fuse with the lipid envelope of the Herpes Simplex Virus.[2]

-

Physical Inactivation: This fusion process physically disrupts the integrity of the viral envelope, leading to the inactivation and killing of the virus at the site of infection.[1][2]

-

Low Resistance Potential: Because this mechanism is non-specific and targets the physical structure of the virus rather than a specific viral enzyme, there is a low risk of the virus developing resistance.[1] This provides a significant advantage over nucleoside analogues like acyclovir (B1169), where resistance can emerge through mutations in the viral thymidine (B127349) kinase.[2][3]

Preclinical Efficacy

In Vitro Studies

This compound has demonstrated potent in vitro activity against Herpes Simplex Virus Type 1 (HSV-1). Notably, its efficacy extends to strains that are resistant to conventional therapies.

Experimental Protocol: Plaque Reduction Assay A standard plaque reduction assay is utilized to determine the in vitro antiviral activity of a compound. Confluent monolayers of host cells (e.g., Vero cells) are infected with a known quantity of HSV-1. The infected cells are then overlaid with a semi-solid medium containing serial dilutions of this compound or a control vehicle. After an incubation period that allows for viral replication and plaque formation, the cells are fixed and stained. The number of plaques (zones of cell death) in the treated wells is counted and compared to the untreated control. The concentration of the compound that reduces the number of plaques by 50% (IC50) is then calculated.

Results: this compound demonstrated potent activity against HSV-1, including thymidine kinase-resistant isolates, confirming its distinct mechanism of action.[2]

In Vivo Animal Studies

The efficacy of this compound was evaluated in a murine model of HSV-1 infection, which is a standard model for assessing the potential of anti-herpetic agents.

Experimental Protocol: Murine Lethal Dose Model In this model, mice are inoculated with a lethal dose of a pathogenic HSV-1 strain, typically via cutaneous or ocular routes. Following inoculation, cohorts of animals are treated topically with this compound lotion or a control (e.g., vehicle or a standard-of-care agent like intraperitoneal acyclovir). The animals are monitored daily for the development of herpetic lesions and survival. Efficacy is determined by comparing the extent of lesion formation and the overall survival rate between the treated and control groups.

Results: Topical application of this compound was shown to reduce lesion formation and promote survival in mice inoculated with a lethal dose of HSV-1.[2] The level of protection was observed to be similar to that provided by intraperitoneal acyclovir, a systemic standard-of-care treatment.[2]

Table 1: Summary of In Vivo Efficacy in Murine Model

| Treatment Group | Key Outcomes | Comparative Efficacy | Source |

|---|

| Topical this compound | Reduced lesion formation, promoted survival | Similar to intraperitoneal acyclovir |[2] |

Clinical Development and Efficacy

This compound has been evaluated in human clinical trials for the treatment of recurrent herpes labialis (cold sores).

Phase 2b Clinical Trial

A significant, randomized, double-blind, vehicle-controlled Phase 2b study was conducted to evaluate the efficacy and safety of this compound in patients with cold sores.[1]

Experimental Protocol: Phase 2b Study Design

-

Study Title: A Randomized, Double-Blind, Parallel-Group, Vehicle-Controlled, Multicenter Study of this compound Treatment of Recurrent Herpes Labialis.[4]

-

Population: 482 patients with a history of recurrent herpes labialis.[1][5]

-

Design: Subjects were randomly assigned to receive either this compound topical lotion or a matching vehicle (placebo) in a double-blind manner.[1][4]

-

Primary Outcome: The primary endpoint was the time to healing of the primary lesion complex, as assessed by the investigator.[4]

-

Secondary Outcome: A key secondary endpoint was the proportion of subjects in whom the primary lesion complex did not progress beyond the Papule/Edema Stage.[4]

Results: The study successfully met its primary and secondary endpoints.[1] Subjects treated with the 0.3% concentration of this compound demonstrated a statistically significant and clinically meaningful reduction in healing time. The magnitude of efficacy was reported to be comparable or superior to leading oral systemic anti-herpetic drugs.[1]

Table 2: Phase 2b Clinical Trial Efficacy Data (this compound 0.3%)

| Parameter | Value | P-value | Source |

|---|

| Mean Time to Healing Improvement (vs. Vehicle) | 1.3 days | 0.006 |[2] |

Formulation and Bioavailability

The efficacy of the 0.3% this compound formulation correlated with ex vivo bioavailability studies using human cadaver skin.

Experimental Protocol: Transdermal Bioavailability Assay The bioavailability of different this compound concentrations was likely assessed using a Franz diffusion cell system. In this standard method, a section of human cadaver skin is mounted between the donor and receptor chambers of the cell. The test formulation (e.g., 0.1%, 0.3%, or 0.5% this compound) is applied to the outer surface of the skin (stratum corneum). The receptor fluid is periodically sampled over time and analyzed by a suitable method (e.g., HPLC) to quantify the amount of active substance that has permeated through the skin. This allows for a direct comparison of the delivery efficiency of different formulations.

Results: The data indicated that the 0.3% nanoemulsion possessed the highest bioavailability compared to 0.1% and 0.5% formulations, providing a scientific rationale for its superior clinical performance.[2]

Table 3: this compound Formulation Bioavailability in Human Cadaver Skin

| This compound Concentration | Relative Bioavailability | Source |

|---|---|---|

| 0.1% | Lower | [2] |

| 0.3% | Highest | [2] |

| 0.5% | Lower |[2] |

Safety and Tolerability

Across clinical studies, this compound has demonstrated an excellent safety profile.

-

Local Tolerability: No significant dermal irritation was noted with any of the tested doses.[2]

-

Systemic Exposure: Critically, no systemic absorption of this compound was observed.[1][2]

-

Adverse Events: There were no serious adverse events reported in the Phase 2b trial.[1]

This safety profile is a major advantage over oral systemic treatments, which carry warnings for side effects such as nausea, diarrhea, vomiting, and migraine.[1]

Conclusion

This compound represents a significant advancement in the topical treatment of herpes simplex virus infections. Its novel physical mechanism of action, which involves the disruption of the viral lipid envelope, confers potent antiviral activity while minimizing the potential for drug resistance. Preclinical and robust Phase 2b clinical data have established its efficacy in accelerating lesion healing, with a performance comparable or superior to systemic oral therapies.[1] This clinical efficacy is underpinned by an optimized formulation with high bioavailability.[2] Furthermore, its localized, non-systemic application provides an excellent safety and tolerability profile, representing a substantial benefit for patients. This compound stands as a highly promising therapeutic candidate that directly addresses the limitations of current HSV treatments.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. Treatment With a Novel Topical Nanoemulsion (this compound) Speeds Time to Healing of Recurrent Cold Sores - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 3. mdpi.com [mdpi.com]

- 4. fightingaddictioncenter.com [fightingaddictioncenter.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

Harnessing Nanoemulsions for Enhanced Herpes Simplex Virus (HSV) Therapy: A Technical Guide

The global prevalence of Herpes Simplex Virus (HSV) infections, coupled with the limitations of current antiviral therapies, necessitates the development of innovative and more effective treatment strategies. Acyclovir (B1169), a cornerstone of anti-herpetic therapy, suffers from poor aqueous solubility and low transdermal penetration, which curtails its therapeutic efficacy.[1][2] Nanoemulsion technology has emerged as a promising platform to surmount these challenges, offering a means to enhance the bioavailability and targeted delivery of antiviral agents. This technical guide delves into the early-stage research on nanoemulsion-based drug delivery systems for HSV, providing researchers, scientists, and drug development professionals with a comprehensive overview of formulation strategies, experimental protocols, and the underlying mechanisms of action.

Nanoemulsion Formulation and Physicochemical Characterization

Nanoemulsions are colloidal dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules, with droplet sizes typically ranging from 20 to 500 nm.[3][4] Their small droplet size and large surface area contribute to their stability and ability to enhance the solubility and permeability of poorly water-soluble drugs like acyclovir.[1]